3'-Methyl-5'-(1-naphthyl)-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
3’-Methyl-5’-(1-naphthyl)-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of indole and pyrrole moieties, which are significant in various biological and chemical contexts. Indole derivatives are known for their presence in natural products and pharmaceuticals, making this compound of particular interest in scientific research .
Preparation Methods
The synthesis of 3’-Methyl-5’-(1-naphthyl)-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves several key steps:
Palladium-Catalyzed Larock Indole Synthesis: This method is used to construct the indole unit.
Buchwald-Hartwig Amination: This step involves the formation of the pyrrolo[2,3-c]carbazole unit through a one-pot sequential reaction, utilizing palladium catalysts and specific amines.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which is achieved through specific cyclization reactions under controlled conditions.
Chemical Reactions Analysis
3’-Methyl-5’-(1-naphthyl)-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions:
Scientific Research Applications
3’-Methyl-5’-(1-naphthyl)-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Methyl-5’-(1-naphthyl)-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors that are sensitive to indole derivatives, affecting various biochemical pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and microbial inhibition, making it a potential candidate for drug development.
Comparison with Similar Compounds
3’-Methyl-5’-(1-naphthyl)-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can be compared with other indole and pyrrole derivatives:
Properties
Molecular Formula |
C27H21N3O3 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-methyl-5-naphthalen-1-yl-1'-prop-2-ynylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H21N3O3/c1-3-15-29-21-13-7-6-12-19(21)27(26(29)33)23-22(16(2)28-27)24(31)30(25(23)32)20-14-8-10-17-9-4-5-11-18(17)20/h1,4-14,16,22-23,28H,15H2,2H3 |
InChI Key |
HBVMINZDGDUTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5(N1)C6=CC=CC=C6N(C5=O)CC#C |
Origin of Product |
United States |
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